N-(2-acetamidoethyl)-4-hydrazinylbenzamide
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Overview
Description
N-(2-acetamidoethyl)-4-hydrazinylbenzamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4-hydrazinylbenzamide typically involves the reaction of 4-hydrazinylbenzoic acid with 2-acetamidoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-4-hydrazinylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The acetamidoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamidoethyl group under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-acetamidoethyl)-4-hydrazinylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-4-hydrazinylbenzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetamidoethyl)acrylamide: Similar in structure but differs in the presence of an acrylamide group.
N-(2-acetamidoethyl)hydrazine carboximidamide: Contains a hydrazine carboximidamide group instead of a hydrazinylbenzamide moiety.
N-(2-acetamidoethyl)diaziridine: Features a diaziridine ring, which imparts different chemical properties.
Uniqueness
N-(2-acetamidoethyl)-4-hydrazinylbenzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biomolecules makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C11H16N4O2 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(2-acetamidoethyl)-4-hydrazinylbenzamide |
InChI |
InChI=1S/C11H16N4O2/c1-8(16)13-6-7-14-11(17)9-2-4-10(15-12)5-3-9/h2-5,15H,6-7,12H2,1H3,(H,13,16)(H,14,17) |
InChI Key |
COMBXNMCAMXOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC=C(C=C1)NN |
Origin of Product |
United States |
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